molecular formula C8H8BrNO3 B14081253 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene

1-Bromo-4-methoxy-5-methyl-2-nitrobenzene

Cat. No.: B14081253
M. Wt: 246.06 g/mol
InChI Key: PKMRUVWWRRRDSC-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-methoxy-2-methylbenzene using fuming nitric acid in the presence of acetic acid and trifluoroacetic acid at low temperatures . Another approach includes the bromination of 4-methoxy-2-methyl-5-nitrobenzene using boron tribromide in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).

    Nitration: Fuming nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Major Products Formed:

    Reduction: 1-Bromo-4-methoxy-5-methyl-2-aminobenzene.

    Oxidation: 1-Bromo-4-methoxy-5-carboxy-2-nitrobenzene.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-methoxy-5-methyl-2-nitrobenzene is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro and bromo) groups on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-methoxy-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMRUVWWRRRDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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